![molecular formula C15H9F3N2OS B2522644 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-63-8](/img/structure/B2522644.png)

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

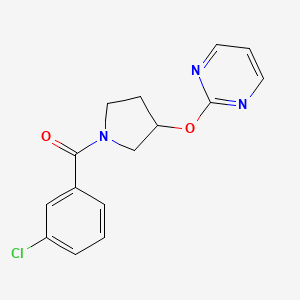

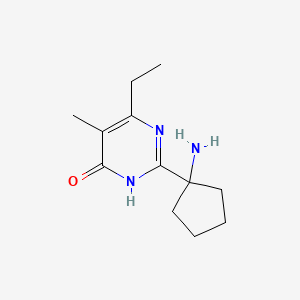

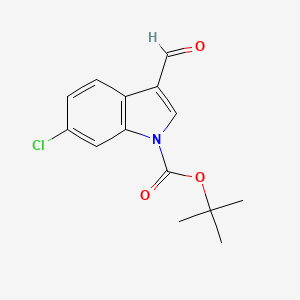

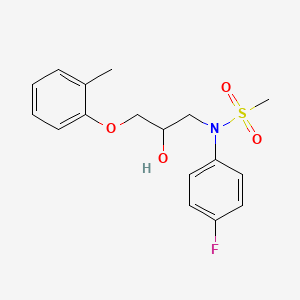

“3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide” is a chemical compound that has been the subject of various studies. It is a part of the thieno[2,3-d]pyrimidine compounds, which are of increasing interest in drug design and medicinal chemistry . These compounds have shown potential in inhibiting the proliferation of cells expressing folate receptors .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, which includes “this compound”, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a phenyl ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine-2-carboxamide group . X-ray crystallographic structures were obtained for similar compounds with human GARFTase .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .科学的研究の応用

- Researchers have explored the potential of this compound as an anticancer agent . Its unique structure and trifluoromethyl substitution make it an intriguing candidate for inhibiting cancer cell growth. Studies have investigated its effects on specific cancer types, such as breast, lung, and colon cancers .

- The compound’s structure suggests that it could interact with folate receptors. Folate receptors are overexpressed in certain cancer cells, making them attractive targets for drug delivery. Investigating the binding affinity and selectivity of this compound toward folate receptors is an active area of research .

- Some studies have explored the anti-inflammatory potential of this compound. Its thieno[3,2-b]pyridine core may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

- The trifluoromethyl group and thieno[3,2-b]pyridine scaffold could contribute to neuroprotective properties. Researchers have investigated its impact on neuronal cell viability, oxidative stress, and neuroinflammation .

- Thieno[3,2-b]pyridine derivatives have been studied for their semiconducting properties. This compound may find applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-deficient nature and extended π-conjugation make it interesting for electronic devices .

- Beyond biological applications, researchers have explored the compound’s potential in materials science. Its unique structure could lead to novel materials with specific optical, electronic, or mechanical properties. Investigations into its use as a building block for functional materials are ongoing .

Anticancer Agents

Folate Receptor Targeting

Anti-Inflammatory Properties

Neuroprotective Effects

Organic Electronics

Materials Science

特性

IUPAC Name |

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-6-10-12(20-7-9)11(13(22-10)14(19)21)8-4-2-1-3-5-8/h1-7H,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKUTJQWOHHKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)

![Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2522563.png)

![2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2522564.png)

![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2522566.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)

![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)